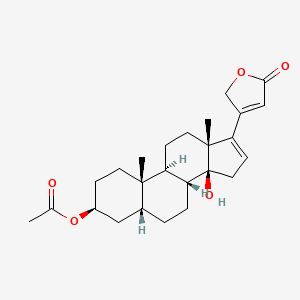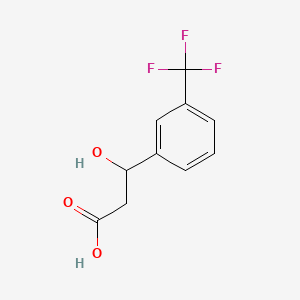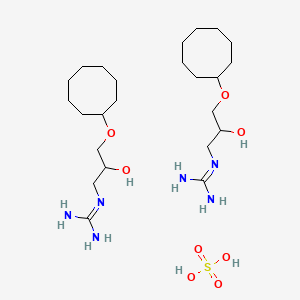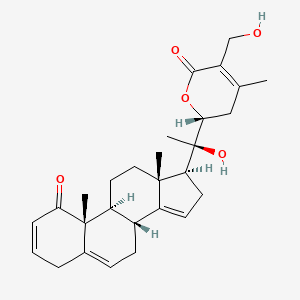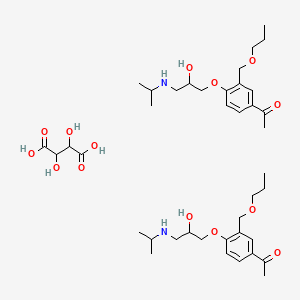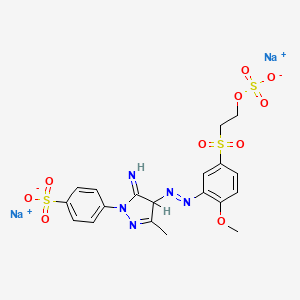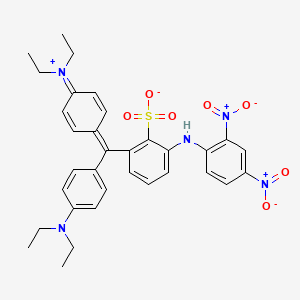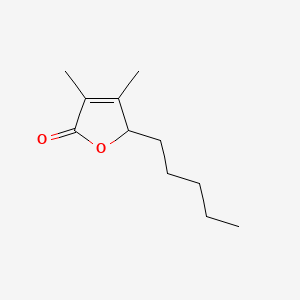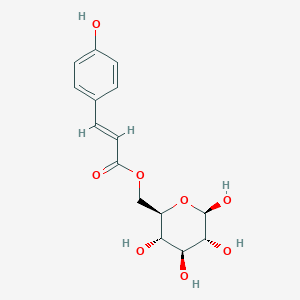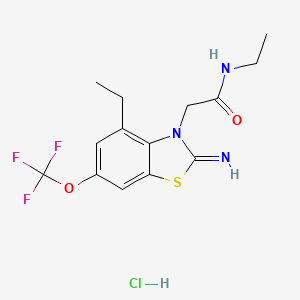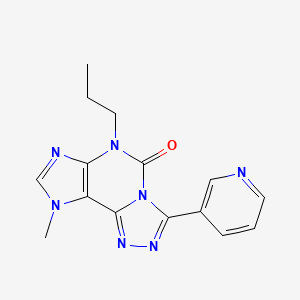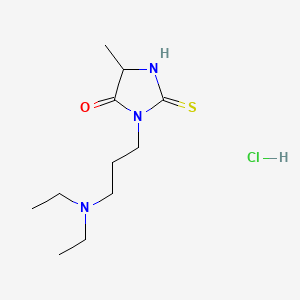
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a propyl chain, a methyl group, and a thiohydantoin core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable alkyl halide to form the diethylamino propyl intermediate. This intermediate is then reacted with a thiohydantoin derivative under controlled conditions to yield the final product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with carboxyl groups on proteins and other biomolecules, leading to the formation of stable amide linkages. This process is facilitated by the activation of carboxyl groups through the formation of reactive intermediates, such as O-acylisourea .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for coupling carboxyl groups to primary amines.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes but with different solubility and reactivity properties.
N,N’-Diisopropylcarbodiimide (DIC): Known for its use in peptide synthesis and other organic transformations.
Uniqueness
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is unique due to its specific structural features, which confer distinct reactivity and selectivity in various chemical reactions. Its thiohydantoin core and diethylamino propyl group provide unique properties that differentiate it from other carbodiimide reagents .
Propriétés
Numéro CAS |
86503-35-7 |
|---|---|
Formule moléculaire |
C11H22ClN3OS |
Poids moléculaire |
279.83 g/mol |
Nom IUPAC |
3-[3-(diethylamino)propyl]-5-methyl-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C11H21N3OS.ClH/c1-4-13(5-2)7-6-8-14-10(15)9(3)12-11(14)16;/h9H,4-8H2,1-3H3,(H,12,16);1H |
Clé InChI |
MDUKDIFXGGTQSU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN1C(=O)C(NC1=S)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
